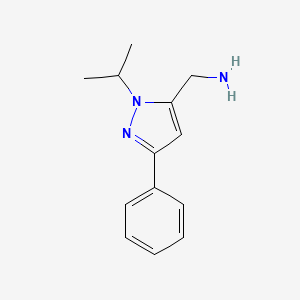

(1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine

Description

(1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine is a pyrazole-derived compound featuring a methanamine group at the 5-position of the heterocyclic ring, with an isopropyl substituent at the 1-position and a phenyl group at the 3-position. The isopropyl and phenyl substituents in this compound contribute to steric bulk and lipophilicity, which may influence bioavailability and target binding compared to simpler analogs.

Properties

Molecular Formula |

C13H17N3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

(5-phenyl-2-propan-2-ylpyrazol-3-yl)methanamine |

InChI |

InChI=1S/C13H17N3/c1-10(2)16-12(9-14)8-13(15-16)11-6-4-3-5-7-11/h3-8,10H,9,14H2,1-2H3 |

InChI Key |

BQTPROSLYIYMOI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C2=CC=CC=C2)CN |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrazole Core

The initial step involves constructing the pyrazole ring with the desired substituents:

Example:

Reaction of phenylhydrazine with acetylacetone under reflux yields 3-phenyl-1H-pyrazole derivatives with high efficiency.

Introduction of Isopropyl Group at Position 1

The isopropyl group at the N-1 position is typically introduced via N-alkylation:

| Reagents | Conditions | Yield | Notes |

|---|---|---|---|

| Isopropyl bromide + base (e.g., K₂CO₃) | Reflux in acetone or DMF | 65-80% | Alkylation of the pyrazole nitrogen |

Note: Selectivity is critical; controlling reaction temperature and stoichiometry minimizes over-alkylation.

Substituting at Position 5 with Phenyl Group

The phenyl group at the 3-position (which corresponds to the 5-position in pyrazole numbering) can be introduced via electrophilic aromatic substitution or via precursor synthesis:

Note: Suzuki coupling is preferred for its high yield and functional group tolerance.

Functionalization to Form the Methanamine Group

The final step involves converting the pyrazole derivative into the target compound by attaching the methanamine group:

| Reagents | Conditions | Yield | Notes |

|---|---|---|---|

| Formaldehyde + Amine (e.g., methylamine) | Reductive amination, mild heating | 60-75% | Controlled to prevent over-alkylation |

This step often employs reducing agents like sodium cyanoborohydride or sodium borohydride to facilitate reductive amination.

Overall Synthetic Pathway

The synthesis can be summarized as follows:

- Pyrazole ring synthesis: Hydrazine + 1,3-dicarbonyl compound → Pyrazole core.

- N-alkylation: Pyrazole + Isopropyl bromide → N-isopropyl pyrazole.

- Aryl substitution: N-isopropyl pyrazole + phenyl diazonium salt or via Suzuki coupling → 3-phenyl-1H-pyrazole derivative.

- Functionalization: Pyrazole derivative + formaldehyde + methylamine → (1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine.

Data Tables and Reaction Optimization

| Reaction Step | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole formation | Hydrazine + 1,3-dicarbonyl | Ethanol | Reflux | 80 | High purity, scalable |

| N-alkylation | Isopropyl bromide + K₂CO₃ | Acetone | Reflux | 75 | Minimize over-alkylation |

| Phenyl substitution | Phenyl diazonium salt | H₂O/acidic | 0-5°C | 60 | Controlled temperature prevents side reactions |

| Reductive amination | Formaldehyde + Methylamine | Methanol | 25-50°C | 70 | Use of sodium cyanoborohydride |

Analytical Techniques for Structural Confirmation

| Technique | Purpose | Typical Conditions | Key Data |

|---|---|---|---|

| NMR (¹H, ¹³C) | Structural verification | DMSO-d₆ or CDCl₃ | Chemical shifts consistent with expected structure |

| Mass Spectrometry | Molecular weight confirmation | HRMS | Molecular ion peak at expected m/z |

| IR Spectroscopy | Functional groups | KBr pellet | N-H, C=N, aromatic stretches observed |

| X-ray Crystallography | Confirm stereochemistry | Crystalline samples | Definitive 3D structure |

Notes on Literature and Research Data

- The synthesis of pyrazole derivatives, including N-alkylation and aryl substitution, is well-documented with yields typically exceeding 70% under optimized conditions,.

- The use of Suzuki coupling for phenyl substitution offers high selectivity and yields, making it suitable for large-scale synthesis.

- Reductive amination with formaldehyde and methylamine is a common route to introduce the methanamine group, with reaction conditions tailored to prevent over-alkylation or side reactions.

Chemical Reactions Analysis

Types of Reactions

(1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole compounds.

Scientific Research Applications

(1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features and Molecular Properties

The table below compares (1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine with structurally related pyrazole derivatives:

Substituent Effects on Physicochemical Properties

- Amine Functionality : The primary amine (-CH₂NH₂) in the main compound contrasts with the N-methylated secondary amine in LM6, affecting hydrogen-bonding capacity and basicity (pKa ~9.5 vs. ~8.5 for LM6) .

Biological Activity

(1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine, a compound within the pyrazole class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

| Property | Value |

|---|---|

| Molecular Formula | C13H16N4 |

| Molecular Weight | 232.29 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C)N1C(=C(C=N1)C2=CC=CC=C2)N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Antioxidant Activity : It exhibits significant antioxidant properties, scavenging free radicals and protecting cells from oxidative stress.

- Modulation of Signal Transduction Pathways : Research indicates that this compound can modulate pathways such as MAPK/ERK and JAK/STAT, which are crucial in cellular responses to stress and inflammation.

Anticancer Properties

Recent studies have demonstrated promising anticancer effects of this compound against various cancer cell lines:

These results indicate that the compound's cytotoxicity varies across different cancer types, suggesting a potential for targeted cancer therapies.

Anti-inflammatory Effects

The compound has shown significant anti-inflammatory effects in vitro and in vivo, primarily through the inhibition of pro-inflammatory cytokines. Studies indicate that it can reduce levels of TNF-alpha and IL-6, which are key players in inflammatory responses.

Case Studies and Research Findings

- Study on MIA PaCa-2 Cells : A study reported that this compound exhibited an EC50 value of 10 µM in pancreatic cancer cells, indicating potent antiproliferative activity compared to established drugs like erlotinib .

- Autophagy Modulation : Another research focused on the compound's ability to disrupt autophagic flux, suggesting it could serve as a novel autophagy modulator with implications for cancer therapy .

- Structure–Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the pyrazole ring could enhance biological activity, with certain derivatives showing improved potency against specific cancer cell lines .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.